

Efficacy of Dianhydromannitol as a sugar-based plasticizer versus traditional plasticizers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dianhydromannitol**

Cat. No.: **B1260409**

[Get Quote](#)

A Comparative Guide to Dianhydromannitol (Isosorbide-Based) and Traditional Plasticizers

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of materials, including pharmaceutical excipients, medical devices, and polymer films. While traditional plasticizers, such as phthalates and citrates, have a long history of use, there is a growing demand for safer, bio-based alternatives. **Dianhydromannitol**, a derivative of the sugar alcohol mannitol and more commonly known in its diester form as isosorbide diester, is emerging as a promising sugar-based plasticizer. This guide provides an objective comparison of the efficacy of **dianhydromannitol**-based plasticizers versus traditional plasticizers, supported by experimental data.

Performance Comparison: Dianhydromannitol vs. Traditional Plasticizers

The efficacy of a plasticizer is determined by its ability to enhance the flexibility and processability of a polymer, which is reflected in its mechanical and thermal properties, as well as its long-term stability and low migration potential.

Mechanical Properties

The primary function of a plasticizer is to increase the flexibility of a polymer, which is typically measured by its tensile strength, elongation at break, and Shore hardness. An effective plasticizer will decrease the tensile strength and hardness while significantly increasing the elongation at break, indicating a more flexible material.

Plasticizer Type	Polymer	Plasticizer Content (phr)	Tensile Strength (MPa)	Elongation at Break (%)	100% Modulus (MPa)	Shore A Hardness	Reference
Isosorbid e Diester	PVC	50	2.03	321	1.04	85.3	[1]
Isosorbid e Di- epoxidized Oleate (IDEO)	PVC	10 (with 40 phr DOP)	-	-	-	-	[2]
Di(2-ethylhexyl phthalate (DEHP)	PVC	50	1.96	338	1.01	84.6	[1]
Diisononyl phthalate (DINP)	PVC	-	-	-	-	-	-
Acetyl tributyl citrate (ATBC)	PVC	-	-	-	-	-	[3]

Note: phr = parts per hundred resin. Data for DINP and ATBC in PVC under directly comparable conditions was not available in the reviewed literature.

Based on the available data, isosorbide diesters exhibit mechanical properties in PVC that are highly comparable to the widely used traditional plasticizer DEHP.[\[1\]](#) For instance, at a 50 phr concentration, PVC plasticized with an isosorbide diester showed a tensile strength of 2.03 MPa and an elongation at break of 321%, which is very similar to the 1.96 MPa and 338% observed for DEHP.[\[1\]](#) This suggests that **dianhydromannitol** derivatives can effectively impart flexibility to PVC.

Thermal Properties

The thermal properties of a plasticized polymer are critical for its processing and end-use applications. The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency; a lower Tg signifies a more flexible material at a given temperature. Thermal stability, often assessed by thermogravimetric analysis (TGA), is also crucial for processing and long-term durability.

Plasticizer Type	Polymer	Plasticizer Content (phr)	Glass Transition Temperature (Tg) (°C)	5% Weight Loss Temperature (°C)	Reference
Isosorbide Di-epoxidized Oleate (IDEO)	PVC	10 (with 40 phr DOP)	33	-	[2]
Di(2-ethylhexyl) phthalate (DEHP)	PVC	40	-	-	[2]
Succinic Acid-based	PVC	50	-	227.8 (in air), 261.1 (in nitrogen)	[4]

Note: Data for direct comparison of Tg and TGA under identical conditions is limited. The provided data illustrates the performance of different plasticizers in PVC.

Studies have shown that the incorporation of isosorbide-based plasticizers can effectively lower the glass transition temperature of polymers. For instance, a PVC film containing 10 phr of isosorbide di-epoxidized oleate (IDEO) in conjunction with 40 phr of DOP exhibited a Tg of 33°C.[2] Furthermore, bio-based plasticizers derived from succinic acid have demonstrated good thermal stability, with a 5% weight loss temperature of 227.8°C in air and 261.1°C in a nitrogen atmosphere.[4]

Migration Resistance

Plasticizer migration, or leaching, is a significant concern, particularly for applications in the food and medical industries. Lower migration rates are highly desirable as they ensure the long-term stability of the material and minimize potential health risks.

Plasticizer Type	Polymer	Test Condition	Migration/Leaching	Reference
Isosorbide Di-epoxidized Oleate (IDEO)	PVC	Immersion in ethanol and petroleum ether	Significantly lower than DOP	[2]
Succinic Acid-based	PVC	-	70% lower than DEHP or DINP	[4]
Di(2-ethylhexyl) phthalate (DEHP)	PVC	Food simulants	Leaching observed	[5][6]
Diisononyl phthalate (DINP)	PVC	-	-	[3]

Isosorbide-based plasticizers have demonstrated excellent migration resistance. In a comparative study, PVC films plasticized with a combination of IDEO and DOP showed significantly lower migration in both ethanol and petroleum ether compared to films plasticized with DOP alone.[2] Similarly, novel succinic acid-based plasticizers have shown up to 70% lower leaching than DEHP or DINP.[4] This superior migration resistance is a key advantage of these bio-based alternatives over traditional phthalate plasticizers.

Experimental Protocols

To ensure the objective evaluation of plasticizer efficacy, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

Mechanical Properties Testing

ASTM D2284: Standard Test Method for Tensile Properties of Plasticized PVC

This method is used to determine the tensile strength, elongation at break, and modulus of elasticity of flexible PVC compositions.

- **Sample Preparation:** PVC formulations with varying concentrations of the plasticizer are molded into dumbbell-shaped specimens.
- **Conditioning:** The specimens are conditioned in a controlled environment (e.g., $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity) for a specified period to ensure consistent results.
- **Testing:** The conditioned specimens are subjected to tensile stress in a universal testing machine at a constant rate of crosshead displacement until failure.
- **Data Analysis:** The tensile strength (maximum stress), elongation at break (percentage of change in length at failure), and modulus of elasticity (stress-to-strain ratio in the elastic region) are calculated from the stress-strain curve.

Thermal Properties Analysis

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

- **Sample Preparation:** A small, weighed sample (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
- **Heating and Cooling Cycles:** The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the sample. A common heating rate is $10^\circ\text{C}/\text{min}$.^[7]

- **Tg Determination:** The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

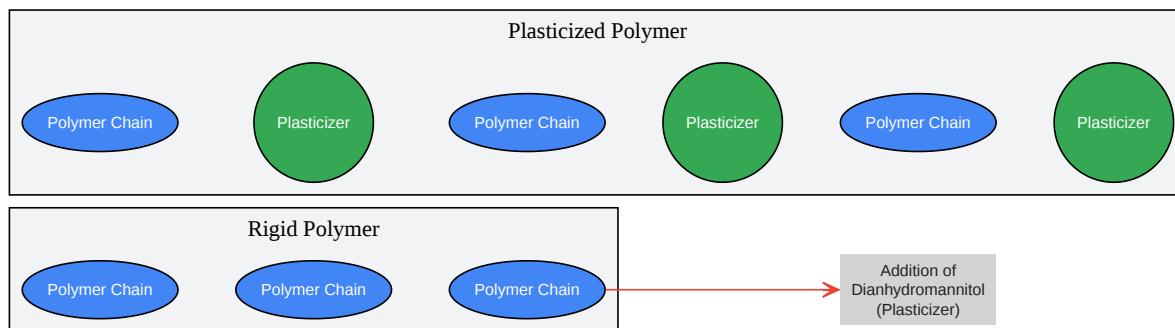
Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

- **Sample Preparation:** A small, weighed sample of the plasticized polymer is placed in a TGA pan.
- **Heating Program:** The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range.[\[1\]](#)
- **Data Analysis:** The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is determined from the TGA curve and is used as an indicator of the material's thermal stability.

Migration Resistance Testing

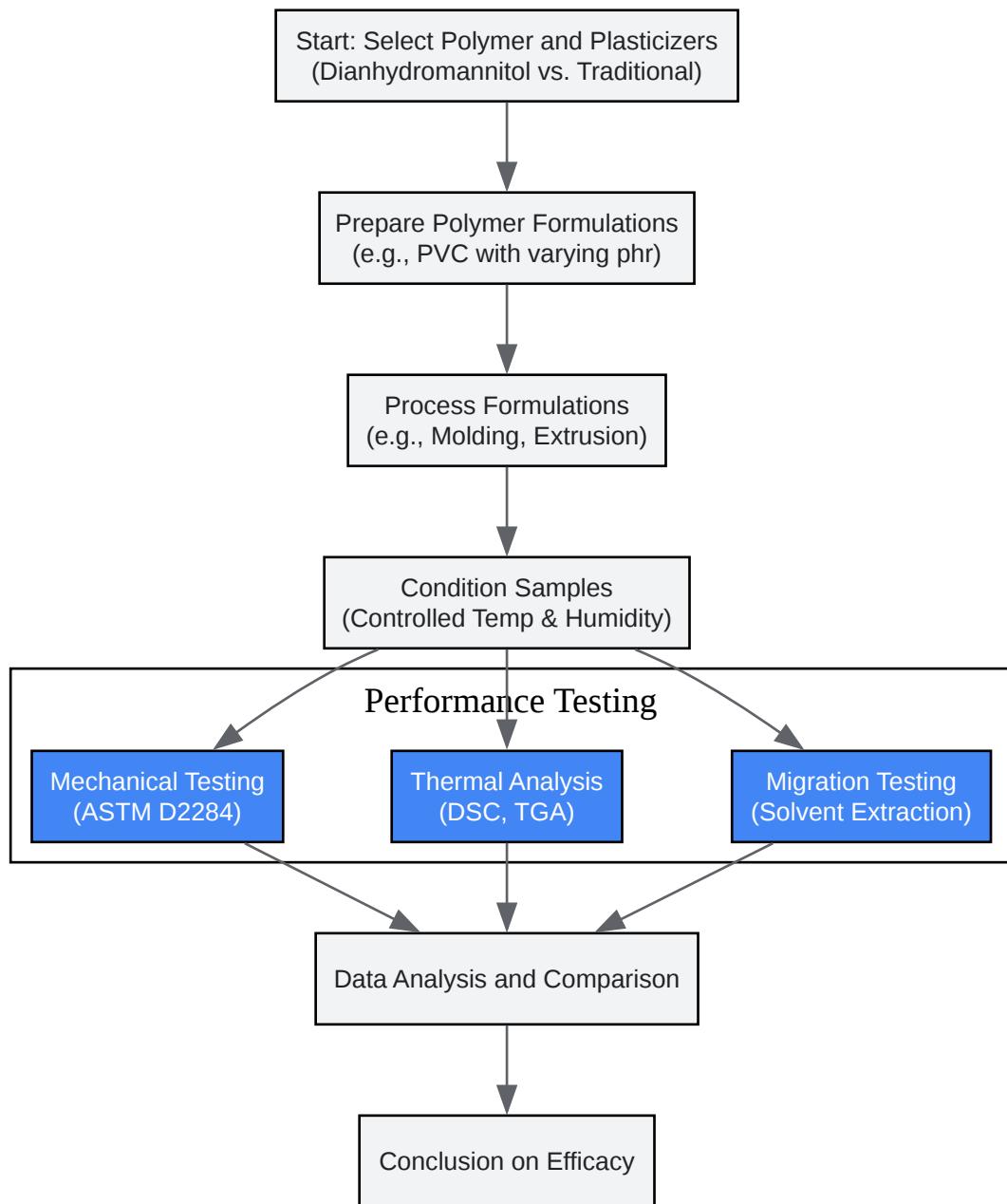
Solvent Extraction/Leaching Test


This method evaluates the amount of plasticizer that migrates from a polymer into a solvent or food simulant.

- **Sample Preparation:** A known weight and surface area of the plasticized polymer film is prepared.
- **Immersion:** The sample is immersed in a specific volume of a solvent (e.g., ethanol, hexane) or a food simulant (e.g., deionized water, 3% acetic acid) at a controlled temperature and for a defined period.[\[6\]](#)
- **Extraction and Analysis:** After the immersion period, the solvent or food simulant is collected. The amount of plasticizer that has leached into the liquid is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[\[5\]](#)[\[6\]](#)

- Calculation: The weight loss of the plasticizer from the polymer sample is calculated as a percentage of the initial plasticizer content.

Visualizing the Plasticization Process


The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which reduces the intermolecular forces and increases the free volume, thereby enhancing flexibility.

[Click to download full resolution via product page](#)

Caption: Mechanism of polymer plasticization.

The following workflow illustrates the typical experimental process for evaluating the performance of a novel plasticizer against a traditional one.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for plasticizer evaluation.

Conclusion

The available data indicates that **dianhydromannitol**-based plasticizers, specifically isosorbide diesters, are a viable and effective alternative to traditional plasticizers like DEHP. They demonstrate comparable performance in terms of imparting flexibility and processability to polymers such as PVC. A significant advantage of these sugar-based plasticizers is their

superior migration resistance, which is a critical factor for applications in sensitive products like medical devices and food packaging. While more extensive comparative data under identical conditions would be beneficial for a complete assessment, the current body of research strongly supports the potential of **dianhydromannitol** derivatives as safe and high-performing bio-based plasticizers. Researchers and drug development professionals are encouraged to consider these innovative materials in their formulation development to meet the increasing demand for sustainable and safe products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synergistic plasticizing effect of bio-based isosorbide di-epoxidized oleate on poly(vinyl chloride) resins - ProQuest [proquest.com]
- 3. Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 7. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Dianhydromannitol as a sugar-based plasticizer versus traditional plasticizers.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260409#efficacy-of-dianhydromannitol-as-a-sugar-based-plasticizer-versus-traditional-plasticizers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com